molecular formula C7H7NO4 B596674 Methyl 5,6-dihydroxypyridine-2-carboxylate CAS No. 1260883-63-3

Methyl 5,6-dihydroxypyridine-2-carboxylate

Cat. No.: B596674
CAS No.: 1260883-63-3
M. Wt: 169.136
InChI Key: GXTJQHPJCIORNI-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the pyridine ring and a carboxylate ester group at the 2 position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydroxypyridine-2-carboxylate typically involves the hydroxylation of a pyridine precursor followed by esterification. One common method is the hydroxylation of 2-methylpyridine using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions to introduce the hydroxyl groups at the 5 and 6 positions. The resulting dihydroxypyridine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Methyl 5,6-dihydroxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence the activity of enzymes and receptors. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxyindole-2-carboxylic acid: A similar compound with a dihydroxyindole structure, known for its role in melanin biosynthesis.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another pyridine derivative with different substituents, studied for its antiviral activity.

Uniqueness

Methyl 5,6-dihydroxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylate ester functionality make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3,9H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJQHPJCIORNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717802
Record name Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260883-63-3
Record name Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,6-dihydroxypicolinate
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